

2-Chloro-6-hydrazinopyridine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chloro-6-hydrazinopyridine

Cat. No.: B1347180

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Technical Guide: 2-Chloro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Chloro-6-hydrazinopyridine**, a key building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmacological activities.

Core Compound Data

The fundamental physicochemical properties of **2-Chloro-6-hydrazinopyridine** are summarized below.

Property	Value	References
CAS Number	5193-03-3	[1] [2] [3] [4]
Molecular Weight	143.57 g/mol	[1] [2] [3] [5]
Molecular Formula	C ₅ H ₆ ClN ₃	[3] [5]
Synonyms	(6-Chloro-2-pyridyl)hydrazine, (6-chloropyridin-2-yl)hydrazine	[2] [4]

Synthetic Applications and Experimental Protocols

2-Chloro-6-hydrazinopyridine serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, owing to its two reactive sites which allow for sequential and regioselective modifications. Its primary applications lie in the construction of fused ring systems and the formation of hydrazones.

Synthesis of Hydrazone Derivatives

The hydrazine moiety of **2-Chloro-6-hydrazinopyridine** readily undergoes condensation reactions with aldehydes and ketones to form hydrazone Schiff base ligands. These reactions are fundamental in creating complex, multidentate chelating agents.

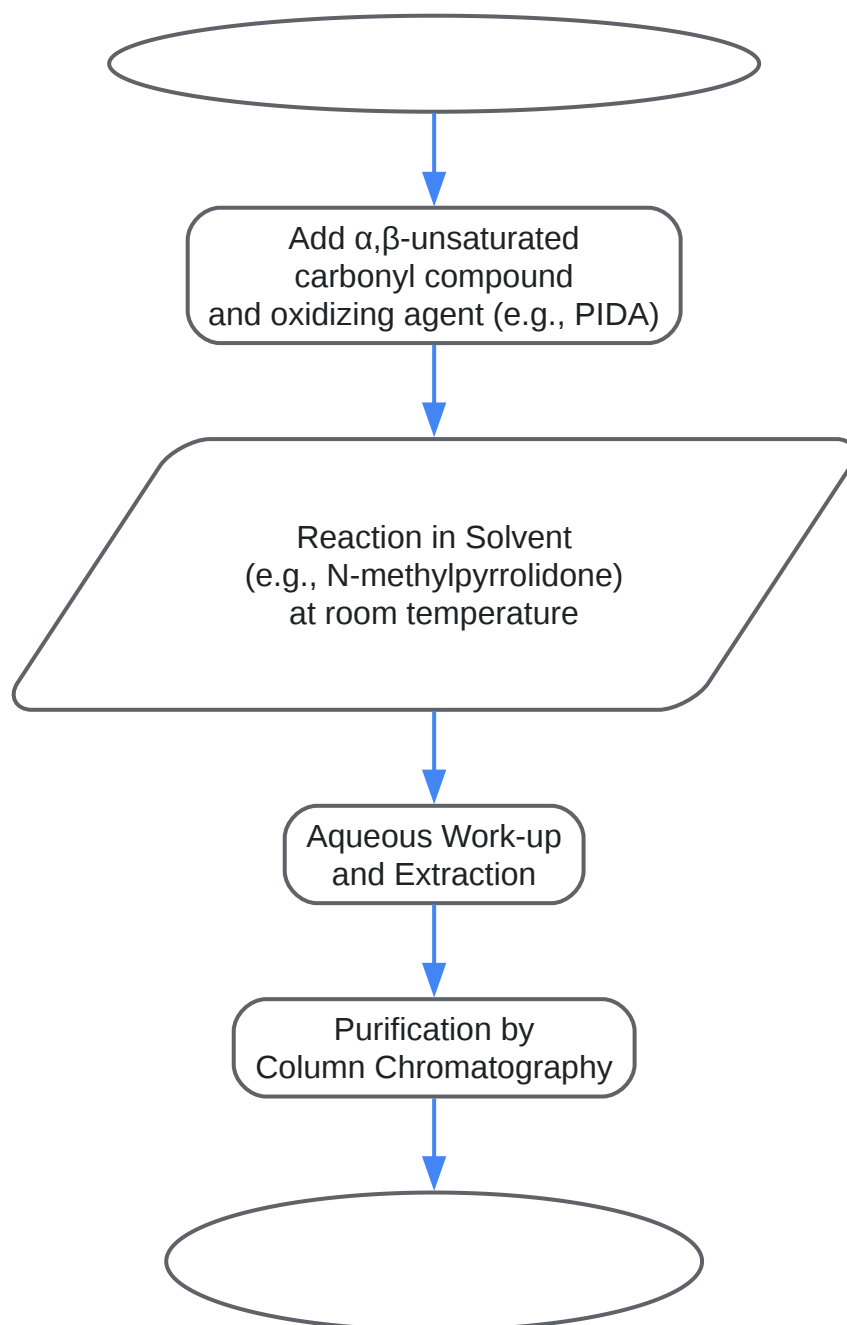
A common method for the synthesis of hydrazones involves the reaction of a hydrazine derivative with an aldehyde or ketone. The following is a general procedure:

- To a solution of the aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol), an equimolar amount of the corresponding hydrazine derivative is added.
- A few drops of an acid catalyst, such as glacial acetic acid, are often added to the reaction mixture.
- The mixture is then typically refluxed for several hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, dried, and purified, often by recrystallization.

Synthesis of Fused Heterocyclic Compounds: Pyrazolo[1,5-a]pyridines

2-Chloro-6-hydrazinopyridine is a key starting material for the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds with recognized biological and pharmacological importance.

The synthesis of pyrazolo[1,5-a]pyridines from 2-aminopyridines (which can be derived from **2-chloro-6-hydrazinopyridine**) can be achieved through an oxidative [3+2] cycloaddition with α,β -unsaturated carbonyl compounds.



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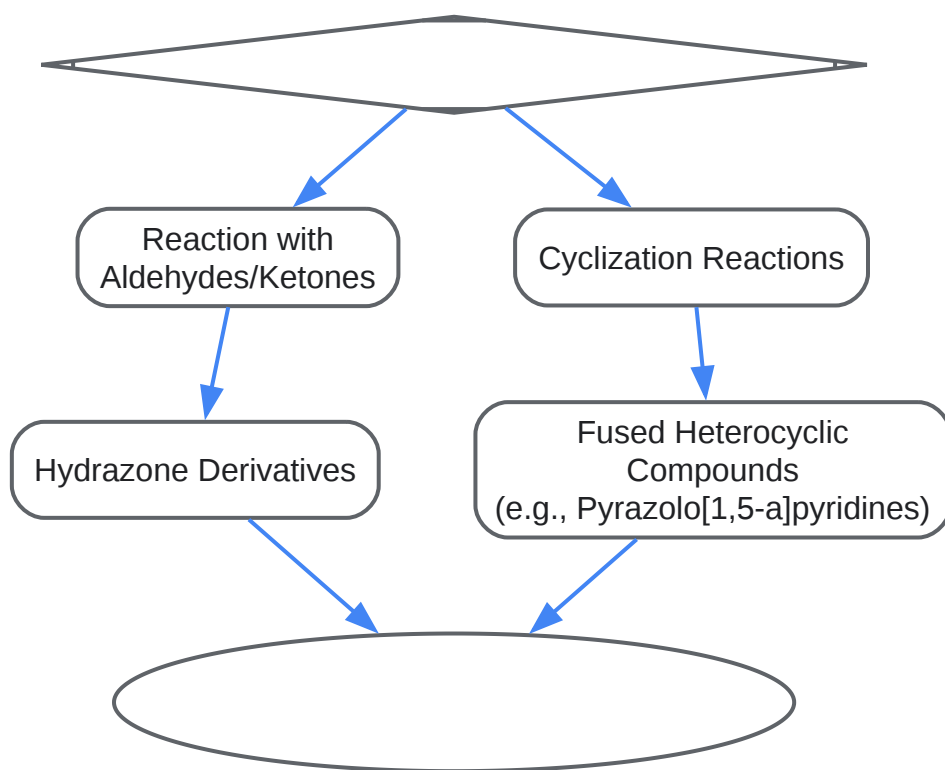
General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Signaling Pathway Involvement

Direct signaling pathway involvement for **2-Chloro-6-hydrazinopyridine** is not extensively documented in publicly available research. However, its derivatives, such as hydrazones, are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant,

anti-inflammatory, and anticancer properties.[6] A related compound, hydralazine, is a potent activator of the Nrf2-ARE signaling pathway, which is crucial in the cellular defense against oxidative stress.[7] This suggests that heterocyclic compounds derived from **2-Chloro-6-hydrazinopyridine** could potentially interact with various biological pathways, making them interesting candidates for drug discovery and development.

The general synthetic utility of **2-Chloro-6-hydrazinopyridine** in producing bioactive compounds is illustrated in the following logical diagram.



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Synthetic utility of **2-Chloro-6-hydrazinopyridine** leading to bioactive compounds.

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